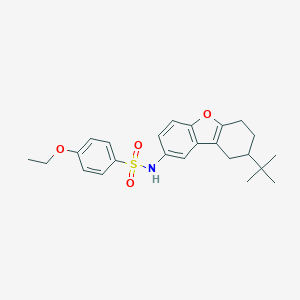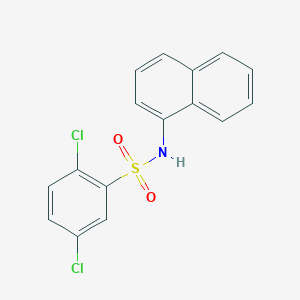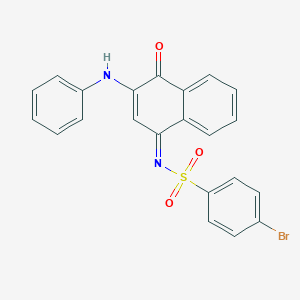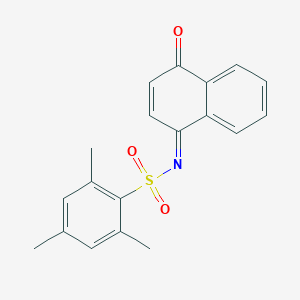![molecular formula C20H18N2O3S B281762 N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CDI or NSC-743380 and is known for its unique chemical structure and properties.
Mécanisme D'action
CDI works by binding to the active site of carbonic anhydrase IX, which prevents the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
CDI has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase IX, CDI has also been shown to inhibit the activity of other enzymes and proteins, including histone deacetylases and protein tyrosine phosphatases. These effects make CDI a potential candidate for the development of new therapies for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDI is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the function and regulation of these molecules in cells and tissues. However, one limitation of CDI is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving CDI. One area of interest is the development of new cancer therapies based on CDI's ability to inhibit carbonic anhydrase IX. Additionally, CDI's ability to inhibit other enzymes and proteins makes it a potential candidate for the development of new therapies for a variety of diseases. Further research is needed to fully understand the mechanisms of action of CDI and its potential applications in scientific research.
Méthodes De Synthèse
CDI can be synthesized through a multi-step process involving the reaction of mesitylene with 2-nitrobenzoyl chloride, followed by reduction and sulfonation. The resulting compound is then purified through recrystallization to obtain a pure form of CDI.
Applications De Recherche Scientifique
CDI has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. Specifically, CDI has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes CDI a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C20H18N2O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-oxo-N-(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O3S/c1-11-9-12(2)19(13(3)10-11)22-26(24,25)17-8-7-16-18-14(17)5-4-6-15(18)20(23)21-16/h4-10,22H,1-3H3,(H,21,23) |
Clé InChI |
DKGNOACUXQGVLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)

![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)


